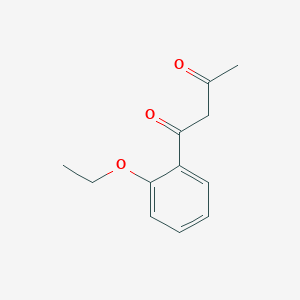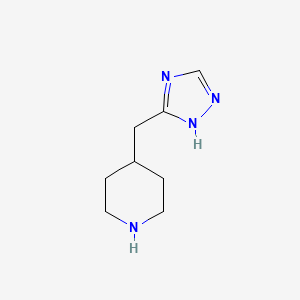
Lithium 2-(oxazol-5-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 2-(oxazol-5-yl)propanoate is a chemical compound that features a lithium cation and an oxazole ring substituted at the 5-position with a propanoate group. Oxazole derivatives are known for their diverse biological activities and have been extensively studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lithium 2-(oxazol-5-yl)propanoate typically involves the reaction of oxazole derivatives with lithium salts under controlled conditions. One common method is the reaction of 2-(oxazol-5-yl)propanoic acid with lithium hydroxide in an aqueous medium, followed by purification to obtain the desired lithium salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure consistency and quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride, resulting in the reduction of the oxazole ring or the propanoate group.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the propanoate group are replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
Lithium 2-(oxazol-5-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, leveraging the biological activities of oxazole derivatives.
Mécanisme D'action
The mechanism of action of lithium 2-(oxazol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert therapeutic effects. The lithium cation can also play a role in stabilizing the compound and enhancing its biological activity .
Comparaison Avec Des Composés Similaires
2-(oxazol-5-yl)propanoic acid: The parent acid form of the compound.
Lithium oxazole: A simpler oxazole derivative with lithium.
Oxazole derivatives: Various compounds with different substituents on the oxazole ring.
Uniqueness: Lithium 2-(oxazol-5-yl)propanoate is unique due to the combination of the oxazole ring and the lithium cation, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H6LiNO3 |
|---|---|
Poids moléculaire |
147.1 g/mol |
Nom IUPAC |
lithium;2-(1,3-oxazol-5-yl)propanoate |
InChI |
InChI=1S/C6H7NO3.Li/c1-4(6(8)9)5-2-7-3-10-5;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
Clé InChI |
OFBAHQQPJWAAQO-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CC(C1=CN=CO1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-(Propylthio)spiro[3.4]octane-2-carboxylic acid](/img/structure/B15325764.png)
